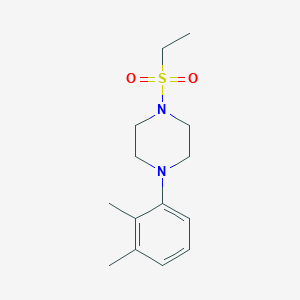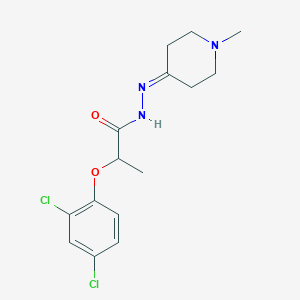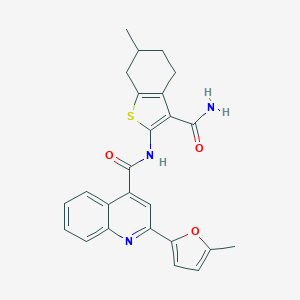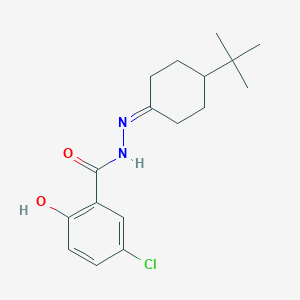![molecular formula C29H23ClF5N3O3 B455962 (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B455962.png)
(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a pyrazolyl acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol.
Methoxylation: The intermediate is then reacted with methoxybenzaldehyde under specific conditions to form the methoxyphenyl intermediate.
Pyrazole formation: The methoxyphenyl intermediate is reacted with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst to form the pyrazolyl intermediate.
Acrylamide formation: Finally, the pyrazolyl intermediate is reacted with acryloyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-chlorophenoxy)methyl]-4-methoxybenzenecarboximidamide
Uniqueness
(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H23ClF5N3O3 |
|---|---|
Molecular Weight |
592g/mol |
IUPAC Name |
(E)-3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C29H23ClF5N3O3/c1-15-29(16(2)38(37-15)13-21-24(31)26(33)28(35)27(34)25(21)32)36-23(39)11-5-17-4-10-22(40-3)18(12-17)14-41-20-8-6-19(30)7-9-20/h4-12H,13-14H2,1-3H3,(H,36,39)/b11-5+ |
InChI Key |
LGPGNTFWHZCIAR-VZUCSPMQSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-2-methylphenoxy)-N'-[phenyl(2-pyridinyl)methylene]propanohydrazide](/img/structure/B455882.png)
![2,2,2-trifluoro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B455883.png)
![N'-(bicyclo[2.2.1]hept-5-en-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B455885.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B455889.png)

![2-(2,4-dimethoxyphenyl)-N-[4-(2,4-ditert-pentylphenoxy)butyl]-4-quinolinecarboxamide](/img/structure/B455891.png)

![N~1~,N~4~-bis[4-(2,4-ditert-pentylphenoxy)butyl]terephthalamide](/img/structure/B455893.png)
![4-methoxy-N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}methyl)benzenesulfonamide](/img/structure/B455895.png)
![4-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B455900.png)
![Isopropyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455902.png)


